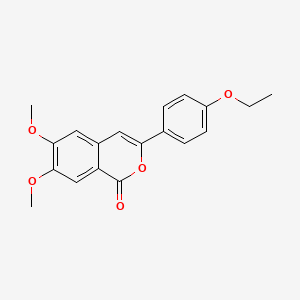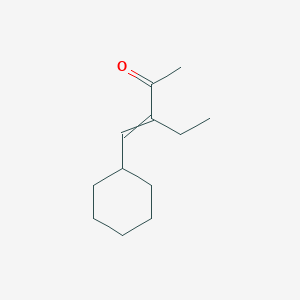
3-(Cyclohexylmethylidene)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethylidene)pentan-2-one is an organic compound belonging to the class of ketones It features a cyclohexylmethylidene group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylidene)pentan-2-one typically involves the aldol condensation reaction. This reaction occurs between cyclohexanone and pentan-2-one in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the ketone group to a secondary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether
Substitution: Nucleophiles like cyanide (CN-) or hydride (H-)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Hydroxynitriles or other substituted products
Scientific Research Applications
3-(Cyclohexylmethylidene)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethylidene)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and interact with nucleophilic sites on proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-one: A simpler ketone with a similar backbone but lacking the cyclohexylmethylidene group.
Cyclohexanone: A cyclic ketone that serves as a precursor in the synthesis of 3-(Cyclohexylmethylidene)pentan-2-one.
3-Methyl-2-pentanone: Another ketone with a different substituent pattern.
Uniqueness
This compound is unique due to its combination of a cyclohexylmethylidene group and a pentan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
65457-58-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(cyclohexylmethylidene)pentan-2-one |
InChI |
InChI=1S/C12H20O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
XWJYNQFNEAJJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1CCCCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


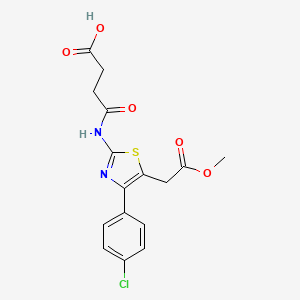
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
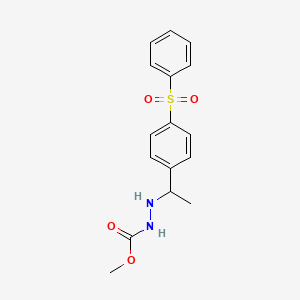
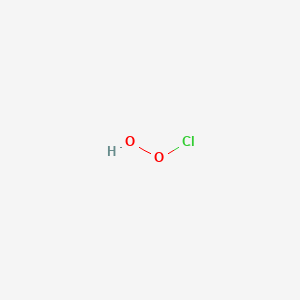
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
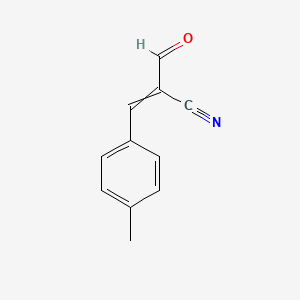
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
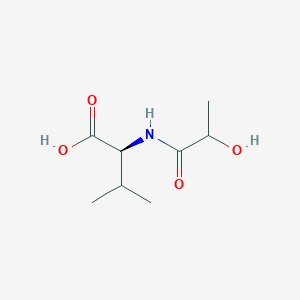
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
